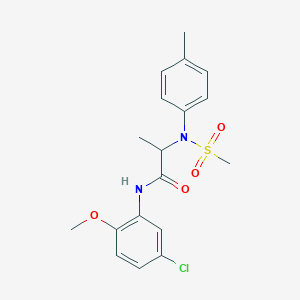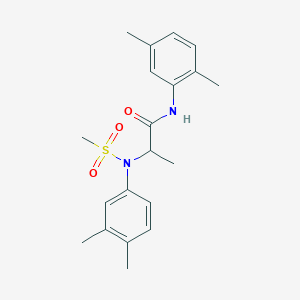![molecular formula C17H20N4O4 B4167794 2-[(3-methoxypropyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide](/img/structure/B4167794.png)
2-[(3-methoxypropyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide
Übersicht
Beschreibung
2-[(3-methoxypropyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide, also known as MPAPN, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a member of the benzamide family and has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[(3-methoxypropyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide is not fully understood, but it is believed to work by modulating the activity of certain enzymes and proteins in the brain. It has been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species. 2-[(3-methoxypropyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide has also been found to inhibit the activity of certain pro-inflammatory proteins in the brain.
Biochemical and Physiological Effects
2-[(3-methoxypropyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce inflammation in the brain, and prevent neuronal damage caused by oxidative stress. 2-[(3-methoxypropyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide has also been found to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[(3-methoxypropyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide in lab experiments is its neuroprotective properties. It can be used to prevent neuronal damage caused by oxidative stress and reduce inflammation in the brain. However, one of the limitations of using 2-[(3-methoxypropyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide is its potential toxicity. It is important to use 2-[(3-methoxypropyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide at the appropriate concentration to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for research involving 2-[(3-methoxypropyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide. One area of research is to further investigate its neuroprotective properties and potential use in the treatment of neurodegenerative diseases. Another area of research is to study its anti-inflammatory effects and potential use in the treatment of inflammatory diseases. Additionally, more research is needed to understand the mechanism of action of 2-[(3-methoxypropyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide and how it modulates the activity of enzymes and proteins in the brain.
Wissenschaftliche Forschungsanwendungen
2-[(3-methoxypropyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective properties and can prevent neuronal damage caused by oxidative stress. 2-[(3-methoxypropyl)amino]-N-(6-methyl-2-pyridinyl)-5-nitrobenzamide has also been found to have anti-inflammatory effects and can reduce inflammation in the brain.
Eigenschaften
IUPAC Name |
2-(3-methoxypropylamino)-N-(6-methylpyridin-2-yl)-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-12-5-3-6-16(19-12)20-17(22)14-11-13(21(23)24)7-8-15(14)18-9-4-10-25-2/h3,5-8,11,18H,4,9-10H2,1-2H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBSIXBYBGAUTMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783915 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}phenyl)ethanone trifluoroacetate (salt)](/img/structure/B4167712.png)
![2,4-dichloro-N-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-N-(2,5-dioxo-1-pyrrolidinyl)benzamide](/img/structure/B4167720.png)
![N-{[4-allyl-5-({2-[(2-methyl-4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-bromobenzamide](/img/structure/B4167726.png)

![4-[(3-aminopropyl)amino]-N-(4-chlorophenyl)-3-nitrobenzamide](/img/structure/B4167735.png)
amino]-N-(2,6-diethylphenyl)benzamide](/img/structure/B4167739.png)

![4-chloro-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B4167744.png)

![N-[3,5-bis(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B4167786.png)
![N-[4-(2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)phenyl]acetamide](/img/structure/B4167795.png)
![N-{2-[4-(3-ethoxy-2-methylphenyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)urea](/img/structure/B4167829.png)
![3,4,5-trimethoxy-N-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B4167832.png)
![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4167835.png)